

# Fura-2 Pentapotassium Salt: A Technical Guide for Cellular Calcium Measurement

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## Compound of Interest

Compound Name: Fura-2 pentapotassium

Cat. No.: B15552966

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This in-depth technical guide provides comprehensive information on **Fura-2 pentapotassium** salt, a cornerstone tool for the ratiometric measurement of intracellular calcium. This document details its chemical properties, experimental applications, and the signaling pathways it helps to elucidate.

## Core Compound Details

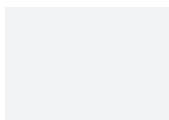
Fura-2, in its pentapotassium salt form, is a high-affinity, ratiometric fluorescent indicator for calcium ions ( $\text{Ca}^{2+}$ ).<sup>[1][2]</sup> Its fundamental utility in cellular biology and drug discovery lies in its ability to provide quantitative measurements of cytosolic calcium concentrations.<sup>[3]</sup>

Property	Value	Reference
CAS Number	113694-64-7	
Molecular Formula	C <sub>29</sub> H <sub>22</sub> K <sub>5</sub> N <sub>3</sub> O <sub>14</sub>	[4]
Molecular Weight	831.99 g/mol	
Excitation Wavelength (Ca <sup>2+</sup> -free)	~363-380 nm	[5][6]
Excitation Wavelength (Ca <sup>2+</sup> -bound)	~335-340 nm	[5][6]
Emission Wavelength	~505-512 nm	[4][5]
Dissociation Constant (Kd)	~140-225 nM	[4]
Cell Permeability	Membrane Impermeant	[5]

## Chemical Structure

Fura-2 is an aminopolycarboxylic acid-based chelator. The pentapotassium salt is soluble in aqueous solutions but is unable to cross cell membranes.[5] For intracellular applications, the membrane-permeant acetoxymethyl (AM) ester form, Fura-2 AM, is widely used.[7] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active Fura-2 molecule in the cytosol.[7][8]

Structure of Fura-2



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Caption: Chemical structure of Fura-2.

## Principle of Ratiometric Measurement

Fura-2 is a dual-excitation ratiometric dye.[1] This means that upon binding to  $\text{Ca}^{2+}$ , its fluorescence excitation spectrum shifts, while the emission wavelength remains relatively constant.[6] Specifically, the excitation maximum shifts from approximately 380 nm in the absence of  $\text{Ca}^{2+}$  to around 340 nm when saturated with  $\text{Ca}^{2+}$ . [6] By measuring the ratio of fluorescence intensity at these two excitation wavelengths (340 nm / 380 nm), the concentration of free intracellular  $\text{Ca}^{2+}$  can be accurately determined.[1] This ratiometric approach provides a robust measurement that is largely independent of variables such as dye concentration, cell thickness, and photobleaching, which can affect non-ratiometric dyes.[2]

## Experimental Protocols

The following is a generalized protocol for measuring intracellular calcium using Fura-2 AM in cultured cells. Optimization for specific cell types and experimental conditions is recommended.

### Reagent Preparation

- Fura-2 AM Stock Solution (1 mM): Dissolve 50  $\mu\text{g}$  of Fura-2 AM in 50  $\mu\text{L}$  of anhydrous DMSO.[9] This stock solution can be stored at  $-20^{\circ}\text{C}$ , protected from light and moisture.
- Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or another physiological saline buffered with HEPES to a pH of 7.2-7.4.[10] For some applications, a phenol red-free medium is recommended to reduce background fluorescence.[10]
- Pluronic F-127 (optional): A 10% (w/v) stock solution in DMSO can be prepared. Pluronic F-127 is a non-ionic surfactant that can aid in the dispersion of Fura-2 AM in the aqueous loading buffer.[11] The final concentration in the loading buffer is typically 0.02-0.04%.[10]
- Probenecid (optional): A stock solution can be prepared in a suitable solvent. Probenecid is an organic anion transport inhibitor that can reduce the leakage of de-esterified Fura-2 from the cells.[11] A typical final concentration is 1-2.5 mM.[10]

### Cell Loading with Fura-2 AM

This protocol is for adherent cells. For suspension cells, cells are typically pelleted and resuspended in the loading solution.

- Culture cells on coverslips or in a multi-well plate suitable for fluorescence microscopy or plate reader measurements.
- When cells reach the desired confluency, remove the culture medium.
- Wash the cells once with the loading buffer.
- Prepare the Fura-2 AM loading solution by diluting the Fura-2 AM stock solution into the loading buffer to a final concentration of 1-5  $\mu\text{M}$ .[\[10\]](#) If used, add Pluronic F-127 and/or probenecid at this stage.
- Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[\[10\]](#)[\[11\]](#) Incubation time and temperature should be optimized for the specific cell type.
- After incubation, remove the loading solution and wash the cells twice with the loading buffer (without Fura-2 AM).[\[10\]](#)
- Add fresh loading buffer and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[\[10\]](#)

## Ratiometric Imaging and Data Acquisition

- Mount the coverslip with the loaded cells onto a fluorescence microscope equipped with an excitation light source capable of alternating between 340 nm and 380 nm, and an emission filter centered around 510 nm. Alternatively, use a fluorescence plate reader with similar capabilities.
- Acquire fluorescence images or intensity readings at both 340 nm and 380 nm excitation.
- For time-lapse experiments, acquire images at desired intervals to monitor changes in intracellular calcium in response to stimuli.

## Calcium Concentration Calculation

The ratio of the fluorescence intensities ( $F_{340}/F_{380}$ ) is used to calculate the intracellular calcium concentration ( $[\text{Ca}^{2+}]_i$ ) using the Grynkiewicz equation:[\[12\]](#)

$$[Ca^{2+}]_i = K_d * [(R - R_{min}) / (R_{max} - R)] * (Sf2 / Sb2)$$

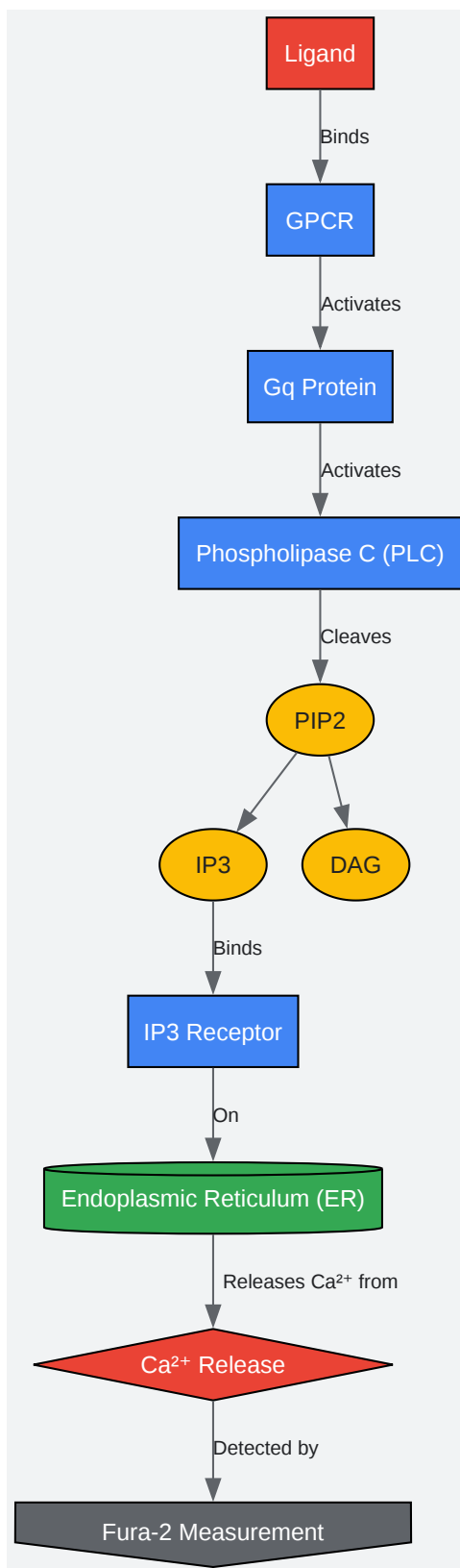
Where:

- $K_d$  is the dissociation constant of Fura-2 for  $Ca^{2+}$ .
- $R$  is the measured 340/380 nm fluorescence ratio.
- $R_{min}$  is the 340/380 nm ratio in the absence of  $Ca^{2+}$ .
- $R_{max}$  is the 340/380 nm ratio at saturating  $Ca^{2+}$  concentrations.
- $Sf2 / Sb2$  is the ratio of fluorescence intensities at 380 nm excitation in  $Ca^{2+}$ -free and  $Ca^{2+}$ -saturating conditions, respectively.

$R_{min}$ ,  $R_{max}$ , and the correction factor ( $Sf2/Sb2$ ) are determined by an in situ calibration procedure using ionophores (e.g., ionomycin) to equilibrate intracellular and extracellular  $Ca^{2+}$  concentrations in the presence of  $Ca^{2+}$ -free (with a chelator like EGTA) and  $Ca^{2+}$ -saturating solutions.<sup>[9]</sup>

## Application in Signaling Pathway Analysis

Fura-2 is instrumental in dissecting signaling pathways that involve changes in intracellular calcium. A primary example is the G protein-coupled receptor (GPCR) signaling cascade.<sup>[3][13]</sup>



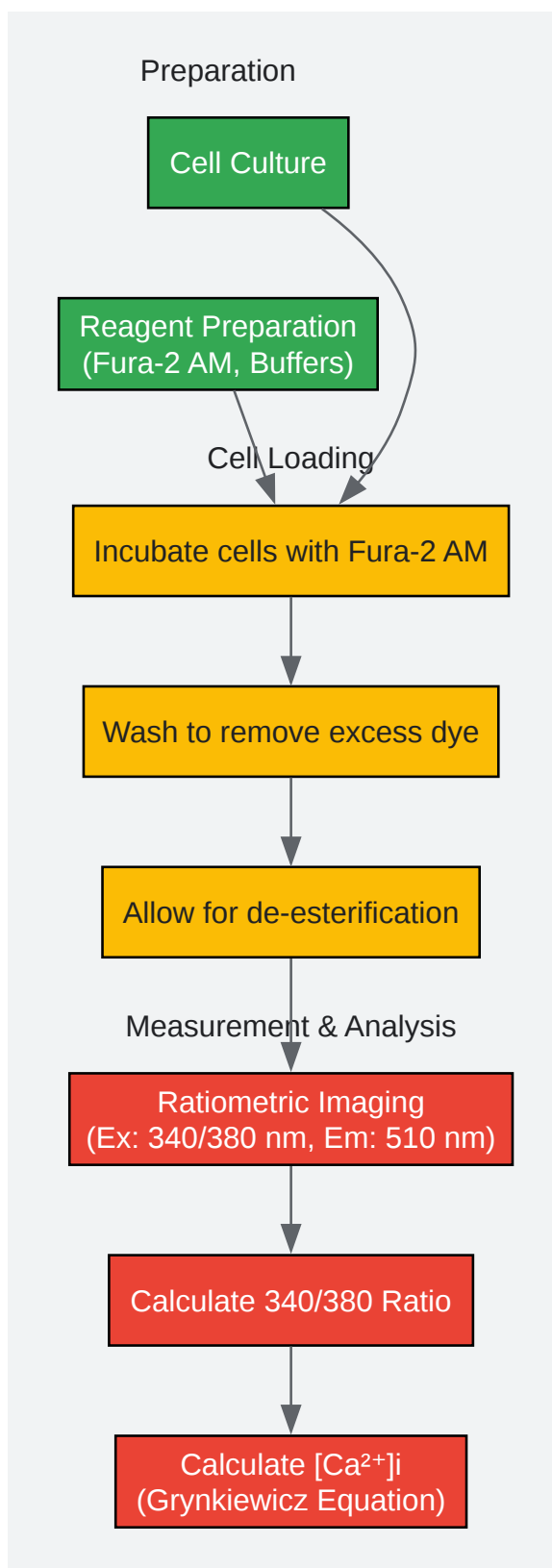
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Caption: GPCR-mediated intracellular calcium release pathway.

This pathway illustrates how the activation of a GPCR by a ligand can lead to the production of inositol trisphosphate (IP3), which in turn binds to its receptor on the endoplasmic reticulum, causing the release of stored  $\text{Ca}^{2+}$  into the cytosol.[13] The resulting transient increase in intracellular  $\text{Ca}^{2+}$  is precisely what Fura-2 is designed to measure.

## Experimental Workflow Visualization

The overall experimental workflow for using Fura-2 AM to measure intracellular calcium can be summarized as follows:



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Caption: Experimental workflow for intracellular calcium measurement using Fura-2 AM.



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## References

- 1. Fura-2 - Wikipedia [en.wikipedia.org]
- 2. Fura-2 Calcium Indicator | Thermo Fisher Scientific - AR [thermofisher.com]
- 3. adipogen.com [adipogen.com]
- 4. Fura-2 K<sup>+</sup> salt, fluorescent Ca<sup>2+</sup> binding dye (CAS 113694-64-7) | Abcam [abcam.com]
- 5. biotium.com [biotium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. benchchem.com [benchchem.com]
- 11. hellobio.com [hellobio.com]
- 12. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
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